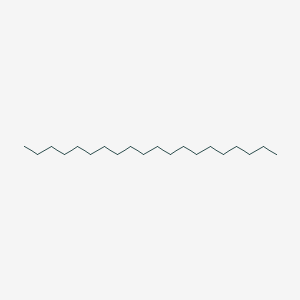

Eicosane

Beschreibung

Icosane is a straight chain alkane composed of 20 carbon atoms. It has been isolated from the leaves of Agave attenuata. It has a role as a plant metabolite.

Eicosane has been reported in Vanilla madagascariensis, Gymnodinium nagasakiense, and other organisms with data available.

Eigenschaften

IUPAC Name |

icosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFCDTFDPHXCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42 | |

| Record name | N-EICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | eicosane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Eicosane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025227 | |

| Record name | Eicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-eicosane appears as colorless crystals or white crystalline solid. (NTP, 1992), Colorless or white solid; mp = 36.7 deg C; [CAMEO] White solid; [Acros Organics MSDS] | |

| Record name | N-EICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Eicosane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

648.9 °F at 760 mmHg (NTP, 1992), 344.1 °C, BP: 220 °C at 30 mm Hg | |

| Record name | N-EICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Eicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

212 °F (NTP, 1992), > 113.00 °C (> 235.40 °F) - closed cup | |

| Record name | N-EICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Eicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), In water, 1.9X10-3 mg/L at 25 °C, Insoluble in water, Soluble in ether, petroleum ether, benzene; slightly soluble in chloroform; very soluble acetone | |

| Record name | N-EICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Eicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7886 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7886 g/cu cm at 20 °C | |

| Record name | N-EICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Eicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

9.75 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | N-EICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

4.62X10-6 mm Hg at 25 °C | |

| Record name | n-Eicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Leaflets from alcohol, White crystalline solid | |

CAS No. |

112-95-8 | |

| Record name | N-EICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Eicosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eicosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EICOSANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eicosane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Eicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EICOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AYA9KEC48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Eicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

98.1 °F (NTP, 1992), 36.48 °C | |

| Record name | N-EICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Eicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Eicosane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosane, a straight-chain saturated hydrocarbon with the chemical formula C₂₀H₄₂, is a significant member of the alkane series.[1][2][3][4] As a primary constituent of paraffin (B1166041) wax, it is a colorless, waxy solid at room temperature.[1][2][4] Its well-defined physical and chemical properties, coupled with its straightforward molecular structure, make it a valuable compound for a range of scientific and industrial applications, including thermal energy storage and as a standard in analytical chemistry.[1][5][6] This guide provides a comprehensive overview of the core chemical properties and reactivity of this compound, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a clear reference for its behavior under various conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₄₂ | [1][2][7][8] |

| Molecular Weight | 282.55 g/mol | [2][5][7][8][9] |

| Appearance | Colorless, waxy crystals or white crystalline solid | [1][2][4][10] |

| Odor | Odorless | [2][9][10] |

| Melting Point | 36-38 °C (97-100 °F; 309-311 K) | [1][2][4] |

| Boiling Point | 343.1 °C (649.5 °F; 616.2 K) | [1][2][4] |

| Density | 0.7886 g/cm³ at 20 °C | [1][7][11] |

| Flash Point | >110 °C (>230 °F) | [7][9] |

| Water Solubility | Insoluble (<1 mg/mL at 25°C) | [7][9][12] |

| Solubility in Organic Solvents | Soluble in nonpolar solvents like hexane, benzene, and toluene.[9][12][13] Slightly soluble in acetone (B3395972) and chloroform.[9] | [9][12][13][14] |

| Vapor Density | 9.75 (relative to air) | [7][9][10] |

| Vapor Pressure | <0.001 hPa at 25 °C | [9][11] |

| Heat of Combustion | 1.332 x 10⁴ kJ/mol | [15] |

Reactivity Profile

As a saturated alkane, this compound is characterized by its relatively low reactivity under standard conditions.[5][7] Its C-C and C-H bonds are strong and nonpolar, making it resistant to attack by most common reagents.[1] However, under specific conditions, this compound will undergo characteristic reactions of alkanes.

Combustion

In the presence of excess oxygen and an ignition source, this compound undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.[7][16] This exothermic reaction is characteristic of all hydrocarbons and is the basis for their use as fuels.

The balanced chemical equation for the complete combustion of this compound is:

2 C₂₀H₄₂ (s) + 61 O₂ (g) → 40 CO₂ (g) + 42 H₂O (g)[16]

Caption: Complete combustion of this compound.

Halogenation

This compound can react with halogens, such as chlorine (Cl₂) and bromine (Br₂), in the presence of ultraviolet (UV) light or high temperatures.[1][6][17][18] This is a free-radical substitution reaction where one or more hydrogen atoms are replaced by halogen atoms.[17][18][19] The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.[17][19] The reaction with fluorine is typically explosive, while iodine is generally unreactive.[18][20]

A general representation of the monosubstitution of this compound with a halogen (X₂) is:

C₂₀H₄₂ + X₂ --(UV light or heat)--> C₂₀H₄₁X + HX

Multiple substitutions can also occur, leading to a mixture of halogenated products.[17][18]

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be accurately determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For pure substances like this compound, this range should be narrow.

Caption: Experimental workflow for melting point determination.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the equilibrium saturation method.

Methodology:

-

Supersaturation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: A known volume of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining this compound is measured.

-

Calculation: The solubility is then calculated and expressed in terms of mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Conclusion

This compound, as a long-chain alkane, exhibits predictable and well-characterized chemical properties and reactivity. Its inertness under normal conditions makes it a stable compound for various applications, while its participation in combustion and halogenation reactions under specific energetic inputs is characteristic of its chemical class. The data and protocols presented in this guide offer a foundational understanding for professionals engaged in research and development where the physicochemical behavior of long-chain hydrocarbons is of interest.

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Showing Compound N-Eicosane (FDB004727) - FooDB [foodb.ca]

- 4. grokipedia.com [grokipedia.com]

- 5. nmppdb.com.ng [nmppdb.com.ng]

- 6. This compound | 112-95-8 | Benchchem [benchchem.com]

- 7. N-EICOSANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound [webbook.nist.gov]

- 9. 112-95-8 CAS MSDS (N-EICOSANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound | C20H42 | CID 8222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. CAS 112-95-8: this compound | CymitQuimica [cymitquimica.com]

- 14. researchgate.net [researchgate.net]

- 15. (Solved) - The standard heat of combustion of this compound, C 20 H 42 (s), a... - (1 Answer) | Transtutors [transtutors.com]

- 16. webqc.org [webqc.org]

- 17. chemguide.net [chemguide.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 9.2 Halogenation Reaction of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]

- 20. chemguide.co.uk [chemguide.co.uk]

A Comprehensive Technical Guide to the Physical Properties of n-Eicosane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical properties of n-eicosane (B1172931) (C₂₀H₄₂), a long-chain alkane, at various temperatures. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require accurate thermophysical data for this compound. The information is presented in a structured format, including comprehensive data tables, detailed experimental protocols, and illustrative diagrams to facilitate understanding and application in a laboratory setting.

Core Physical Properties of n-Eicosane

n-Eicosane is a saturated hydrocarbon that is solid at room temperature. Its physical properties are significantly influenced by temperature, transitioning from a solid to a liquid state at its melting point. Understanding these properties is crucial for its application in various scientific and industrial fields, including as a phase-change material for thermal energy storage and in the formulation of complex drug delivery systems.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₄₂ | [1] |

| Molecular Weight | 282.55 g/mol | [1] |

| Melting Point | 36-38 °C (309.15-311.15 K) | [2] |

| Boiling Point | 343.1 °C (616.25 K) at 760 mmHg | [2] |

| Appearance | White crystalline solid |

Density

The density of n-eicosane decreases with increasing temperature, a typical behavior for most substances. In its solid state, the density is higher than in its liquid state.

Table 1: Density of n-Eicosane at Different Temperatures

| Temperature (°C) | Temperature (K) | Density (g/cm³) | State | Reference |

| 20 | 293.15 | 0.7886 | Solid | [1] |

| 40 | 313.15 | 0.776 | Liquid | [3] |

| 50 | 323.15 | 0.769 | Liquid | [3] |

| 60 | 333.15 | 0.762 | Liquid | [3] |

| 70 | 343.15 | 0.755 | Liquid | [3] |

| 80 | 353.15 | 0.748 | Liquid | [3] |

Viscosity

The viscosity of liquid n-eicosane is a measure of its resistance to flow and decreases significantly as the temperature rises.

Table 2: Dynamic Viscosity of n-Eicosane at Different Temperatures

| Temperature (°C) | Temperature (K) | Dynamic Viscosity (mPa·s) | Reference |

| 40 | 313.15 | 4.63 | [4] |

| 60 | 333.15 | 3.01 | [4] |

| 80 | 353.15 | 2.13 | [4] |

| 100 | 373.15 | 1.59 | [4] |

Surface Tension

The surface tension of liquid n-eicosane, a measure of the cohesive energy present at the interface between the liquid and another phase (typically air), also decreases with increasing temperature.

Table 3: Surface Tension of n-Eicosane at Different Temperatures

| Temperature (°C) | Temperature (K) | Surface Tension (mN/m) | Reference |

| 40 | 313.15 | 26.3 | [5] |

| 60 | 333.15 | 24.7 | [5] |

| 80 | 353.15 | 23.1 | [5] |

Experimental Protocols

Accurate determination of the physical properties of n-eicosane relies on precise experimental methodologies. The following sections detail the protocols for measuring viscosity and surface tension.

Viscosity Measurement: Rolling-Ball Viscometer

The viscosity of n-eicosane can be determined using a rolling-ball viscometer. This method is based on the principle that the time it takes for a ball to travel a fixed distance through a liquid-filled, inclined tube is proportional to the dynamic viscosity of the liquid.

Methodology:

-

Apparatus Preparation: A calibrated rolling-ball viscometer is used. The instrument consists of a precision-bore glass or metal tube, a set of calibrated balls of known density and diameter, and a temperature-controlled bath.

-

Sample Preparation: A sample of n-eicosane is heated above its melting point to a uniform liquid state.

-

Measurement Procedure:

-

The viscometer tube is thoroughly cleaned and dried.

-

The liquid n-eicosane sample is introduced into the tube, ensuring no air bubbles are present.

-

The tube is sealed and placed in the temperature-controlled bath set to the desired measurement temperature. The sample is allowed to reach thermal equilibrium.

-

The tube is inclined at a specific angle.

-

A calibrated ball is released into the liquid, and the time it takes for the ball to travel between two marked points on the tube is measured electronically or manually.

-

Multiple measurements are taken to ensure repeatability.

-

-

Calculation: The dynamic viscosity (η) is calculated using the following formula: η = K * (ρ_ball - ρ_liquid) * t where:

-

K is the viscometer constant (determined through calibration with a standard of known viscosity).

-

ρ_ball is the density of the ball.

-

ρ_liquid is the density of the n-eicosane at the measurement temperature.

-

t is the measured roll time.

-

Surface Tension Measurement: Wilhelmy Plate Method

The Wilhelmy plate method is a widely used technique for measuring the surface tension of liquids. It involves measuring the force exerted on a thin plate as it is brought into contact with the liquid surface.

Methodology:

-

Apparatus Preparation: A tensiometer equipped with a microbalance and a Wilhelmy plate (typically made of platinum) is used. The plate must be thoroughly cleaned to ensure complete wetting.

-

Sample Preparation: A sample of n-eicosane is placed in a clean, temperature-controlled sample vessel and heated above its melting point.

-

Measurement Procedure:

-

The Wilhelmy plate is suspended from the microbalance.

-

The sample vessel containing the liquid n-eicosane is raised until the liquid surface just touches the bottom edge of the plate.

-

At the moment of contact, the liquid wets the plate, and the force registered by the balance increases due to the downward pull of the surface tension.

-

The force is recorded once a stable reading is achieved.

-

-

Calculation: The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (l * cos(θ)) where:

-

F is the measured force.

-

l is the wetted perimeter of the plate (2 * width + 2 * thickness).

-

θ is the contact angle between the liquid and the plate. For a perfectly wetting platinum plate, the contact angle is assumed to be 0°, so cos(θ) = 1.

-

Visualizations

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for determining the physical properties of n-eicosane.

Caption: Relationship between temperature and the physical state of n-eicosane.

References

Eicosane in Organic Solvents: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the solubility, experimental determination, and underlying principles governing the behavior of eicosane in various organic media.

Introduction

This compound (C20H42), a linear saturated hydrocarbon, serves as a valuable compound in numerous scientific and industrial applications, including as a phase-change material for thermal energy storage, a component in lubricants, and a standard in chromatographic analysis. Its utility in these fields is fundamentally linked to its solubility characteristics in organic solvents. This technical guide provides a thorough examination of this compound's solubility, offering quantitative data, detailed experimental protocols, and a foundational understanding of the principles of "like dissolves like" for researchers, scientists, and drug development professionals.

Principles of this compound Solubility

As a nonpolar molecule, this compound's solubility is primarily dictated by the principle of "like dissolves like." It exhibits high solubility in nonpolar organic solvents due to the favorable intermolecular van der Waals forces between the long hydrocarbon chain of this compound and the nonpolar solvent molecules. Conversely, its solubility is limited in polar solvents where the strong dipole-dipole interactions or hydrogen bonding between solvent molecules are not effectively overcome by the weaker van der Waals forces with this compound.

Quantitative Solubility Data

The solubility of this compound in a range of organic solvents is presented below. The data is expressed in multiple units to facilitate its application in diverse research contexts. It is important to note that solubility is temperature-dependent, generally increasing with a rise in temperature.

| Solvent | Solvent Type | Temperature (°C) | Solubility (g / 100g Solvent) | Solubility (Mole Fraction) | Qualitative Solubility |

| Hexane (B92381) | Nonpolar Alkane | 25 | ~10.0[1][2][3] | - | Soluble[1][2][3] |

| Toluene (B28343) | Nonpolar Aromatic | 10 | - | ~0.04[4][5] | Soluble |

| 15 | - | ~0.06[4][5] | |||

| 20 | - | ~0.09[4][5] | |||

| 25 | - | ~0.13[4][5] | |||

| Benzene | Nonpolar Aromatic | - | - | - | Soluble[1][2][3] |

| Ether (Diethyl ether) | Slightly Polar Ether | - | - | - | Soluble[1][2][3] |

| Petroleum Ether | Nonpolar Hydrocarbon Mixture | - | - | - | Soluble[1][2][3] |

| Acetone (B3395972) | Polar Ketone | 10 | - | ~0.001[4][5] | Slightly Soluble[1][2][3] |

| 15 | - | ~0.002[4][5] | |||

| 20 | - | ~0.003[4][5] | |||

| 25 | - | ~0.005[4][5] | |||

| Chloroform | Slightly Polar Halogenated | - | - | - | Slightly Soluble[1][2][3] |

| Water | Polar | 25 | 1.9 x 10⁻⁷[6] | 1.1 x 10⁻¹⁰[6] | Insoluble[1][2][3][7] |

Note: The solubility in hexane is approximated from the value of 100 mg/mL, assuming the density of hexane is approximately 0.66 g/mL. The mole fraction data for toluene and acetone are derived from graphical representations in the cited literature and are approximate.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many research and development activities. The following sections detail two common experimental methods for measuring the solubility of a solid compound like this compound in an organic solvent.

Isothermal Gravimetric Method

This classic method involves determining the mass of solute dissolved in a known mass of solvent at a constant temperature.

Workflow for Isothermal Gravimetric Solubility Determination

Caption: Workflow for the isothermal gravimetric method.

Detailed Protocol:

-

Preparation: Accurately weigh a known amount of the organic solvent into a sealable glass vial. Add an excess amount of this compound to the solvent to ensure that a saturated solution is formed.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Visual observation of undissolved solid at the end of this period is necessary.

-

Phase Separation: Cease agitation and allow the vial to rest in the constant temperature bath for several hours to allow the excess solid this compound to settle completely.

-

Sampling: Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-heated pipette to prevent premature crystallization of the solute.

-

Analysis: Transfer the sampled supernatant to a pre-weighed container. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Calculation: Once all the solvent has been removed, weigh the container with the dried this compound residue. The mass of the dissolved this compound is the final weight minus the initial weight of the container. The solubility is then calculated as grams of this compound per 100 grams of solvent.

Polythermal Method

The polythermal method involves determining the temperature at which a known concentration of a solute completely dissolves upon heating (the dissolution temperature).

Workflow for Polythermal Solubility Determination

Caption: Workflow for the polythermal solubility determination method.

Detailed Protocol:

-

Sample Preparation: Prepare a series of sealed vials, each containing a precisely known concentration of this compound in the chosen organic solvent.

-

Heating and Observation: Place the vials in a programmable heating block or bath equipped with a stirring mechanism and a means to observe the contents of the vials (e.g., a clear window or a turbidity sensor). Heat the samples at a slow, controlled rate (e.g., 0.5 °C/min).

-

Determination of Dissolution Temperature: For each vial, carefully observe and record the temperature at which the last crystal of this compound dissolves. This is the saturation temperature for that specific concentration.

-

Data Analysis: Plot the concentration of this compound (in mole fraction or g/100g solvent) against the corresponding dissolution temperature. This plot represents the solubility curve of this compound in the specific solvent over the measured temperature range.

Analytical Quantification of Dissolved this compound

For more precise solubility determination, especially at low concentrations, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to quantify the amount of dissolved this compound in the saturated solution.[5][8][9]

General GC-MS Protocol:

-

Sample Preparation: After reaching equilibrium using the isothermal method, a known volume of the clear supernatant is carefully withdrawn and diluted with a known volume of a suitable solvent. An internal standard (e.g., a deuterated alkane) is added to the diluted sample for accurate quantification.

-

GC-MS Analysis: An aliquot of the prepared sample is injected into a GC-MS system. The gas chromatograph separates the this compound from the solvent and other components, and the mass spectrometer provides detection and quantification based on the characteristic mass fragments of this compound and the internal standard.

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area (or the ratio of its peak area to that of the internal standard) to the calibration curve. The original solubility is then calculated by taking into account the dilution factor.

Conclusion

This technical guide provides a foundational understanding and practical data regarding the solubility of this compound in organic solvents. The principle of "like dissolves like" is a reliable predictor of this compound's behavior, with nonpolar solvents being the most effective. The provided quantitative data and detailed experimental protocols for the gravimetric and polythermal methods offer researchers the tools to both utilize existing solubility information and accurately determine solubility in their specific systems of interest. For high-precision measurements, the use of analytical techniques such as GC-MS is recommended. A thorough understanding of this compound's solubility is paramount for its effective application in scientific research and industrial development.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. 112-95-8 CAS MSDS (N-EICOSANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. N-EICOSANE CAS#: 112-95-8 [m.chemicalbook.com]

- 4. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]

The Pivotal Role of Eicosanoids in Insect Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eicosanoids, a group of signaling lipids derived from C20 polyunsaturated fatty acids, are integral to a multitude of physiological processes in insects. Far from being mere secondary metabolites, these molecules are critical mediators of insect immunity, reproduction, and other vital functions. An understanding of the nuanced roles of eicosanoids and their biosynthetic pathways is paramount for the development of novel and targeted insect pest management strategies and for advancing our fundamental knowledge of invertebrate biology. This technical guide provides an in-depth exploration of the biological significance of eicosanoids in insects, with a focus on their roles in cellular and humoral immunity, and reproductive behaviors. It summarizes key quantitative data, details essential experimental protocols, and visualizes the core signaling pathways.

Eicosanoid Biosynthesis in Insects: A Divergent Path

The biosynthesis of eicosanoids in insects commences with the liberation of arachidonic acid (AA) or other C20 polyunsaturated fatty acids from membrane phospholipids, a reaction catalyzed by phospholipase A2 (PLA2).[1][2][3] Unlike in vertebrates, where cyclooxygenase (COX) enzymes are the primary catalysts for the conversion of AA into prostaglandins (B1171923) (PGs), many insect species lack COX genes.[1][4] Instead, a specific peroxidase, peroxinectin, is often responsible for the production of PGH2, the precursor to various prostaglandins.[1][2] Lipoxygenases (LOXs) also play a crucial role, converting AA into a range of bioactive molecules, including leukotrienes.[3]

The Central Role of Eicosanoids in Insect Immunity

Eicosanoids are critical mediators of both cellular and humoral immune responses in insects.[3][5][6] Inhibition of eicosanoid biosynthesis renders insects highly susceptible to pathogenic infections.[3]

Cellular Immunity

Eicosanoids orchestrate a range of cellular defense mechanisms, including:

-

Nodulation: This is a primary response to bacterial infection, involving the aggregation of hemocytes to form nodules that entrap and kill pathogens.[7][8][9] Inhibition of eicosanoid synthesis drastically reduces the number of nodules formed.[7][10]

-

Phagocytosis: Hemocytes, the immune cells of insects, engulf and digest foreign particles. This process is significantly impaired when eicosanoid signaling is blocked.[3]

-

Hemocyte Spreading and Migration: The ability of hemocytes to spread and migrate to the site of infection is crucial for an effective immune response and is dependent on eicosanoid signaling.[3][11]

Humoral Immunity

Eicosanoids also modulate humoral immunity, which involves the production of antimicrobial peptides (AMPs) and the activation of the prophenoloxidase (PPO) cascade.[6][12][13] The PPO cascade leads to melanization, which helps to encapsulate and kill pathogens.[2] Inhibition of eicosanoid biosynthesis can suppress the expression of AMP genes and reduce phenoloxidase (PO) activity.[5][12]

Eicosanoids in Insect Reproduction

Eicosanoids, particularly prostaglandin E2 (PGE2), play a significant role in insect reproduction, most notably in stimulating oviposition (egg-laying) behavior.[1][5]

In several cricket species, the transfer of PGE2 or its biosynthetic enzymes from males to females during mating is a key trigger for egg-laying.[14][15][16] Injection of PGE2 into virgin females can mimic this effect, leading to a substantial increase in the number of eggs laid.[1][14] Furthermore, RNA interference (RNAi) targeting PGE2 synthase in the beet armyworm, Spodoptera exigua, has been shown to significantly reduce the number of eggs laid by mated females.[1][5]

Quantitative Data on Eicosanoid Function

The following tables summarize key quantitative findings from studies on the effects of eicosanoids in insects.

Table 1: Effects of Eicosanoid Modulation on Insect Immunity

| Insect Species | Treatment | Measured Parameter | Result | Reference(s) |

| Manduca sexta | Dexamethasone (PLA2 inhibitor) | Nodule formation | Reduction in nodules from ~120 (control) to ~40 | [7][10] |

| Manduca sexta | Dexamethasone + Arachidonic Acid | Nodule formation | Reversal of dexamethasone-induced inhibition | [7] |

| Spodoptera exigua | Dexamethasone (DEX) | Hemocyte spreading | ~4-fold reduction in spreading behavior | [11] |

| Spodoptera exigua | dsRNA for PGE2 synthase | Phenoloxidase (PO) activity | Significant reduction in PO activity | [1][5] |

| Spodoptera exigua | dsRNA for PGE2 synthase | Antimicrobial peptide expression | Significant suppression of AMP expression | [1][5] |

| Spodoptera exigua | Dexamethasone (DEX) | Antimicrobial peptide expression | Suppression of NO-induced AMP expression | [6][12] |

Table 2: Effects of Eicosanoid Modulation on Insect Reproduction

| Insect Species | Treatment | Measured Parameter | Result | Reference(s) |

| Teleogryllus commodus | Injection of 50 mg PGE2 | Oviposition behavior | >4-fold increase compared to saline-injected controls | [14] |

| Spodoptera exigua | Mating vs. Virgin | Egg laying | Mated females laid ~600 eggs; virgins laid <20 eggs | [1] |

| Spodoptera exigua | dsRNA for PGE2 synthase (mated females) | Egg laying | Significant reduction in the number of eggs laid | [1][5] |

| Spodoptera exigua | PGE2 injection (virgin females) | Egg laying | Significant stimulation of egg-laying behavior | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Eicosanoid Extraction and Quantification from Insect Tissues

Protocol:

-

Sample Collection and Homogenization:

-

Dissect the desired tissue (e.g., fat body, hemocytes) from the insect on ice.

-

Immediately homogenize the tissue in cold methanol containing an antioxidant such as butylated hydroxytoluene (BHT) to prevent auto-oxidation of lipids.

-

-

Lipid Extraction:

-

Perform a solid-phase extraction (SPE) using a C18 column.

-

Condition the column with methanol followed by water.

-

Load the homogenized sample onto the column.

-

Wash the column with a polar solvent (e.g., water or low-percentage methanol) to remove hydrophilic impurities.

-

-

Elution:

-

Elute the eicosanoids from the column using a non-polar solvent such as ethyl acetate or methanol.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the solvent from the eluate under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.

-

-

Quantification by LC-MS/MS:

-

Analyze the reconstituted sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Use a reverse-phase C18 column for chromatographic separation.

-

Employ multiple reaction monitoring (MRM) in negative ion mode for sensitive and specific detection of different eicosanoid species.

-

Quantify the eicosanoids by comparing their peak areas to those of known amounts of deuterated internal standards.[17][18][19][[“]][21]

-

Hemocyte Nodulation Assay

Protocol:

-

Insect Treatment and Infection:

-

Inject the experimental insects with an eicosanoid biosynthesis inhibitor (e.g., dexamethasone) or a control vehicle.

-

After a pre-determined time, challenge the insects with a sub-lethal dose of a bacterial suspension (e.g., Serratia marcescens) injected into the hemocoel.

-

-

Hemolymph Collection:

-

At various time points post-infection, collect hemolymph by making a small incision in a proleg and collecting the exuding hemolymph into a chilled microcentrifuge tube containing an anticoagulant buffer.

-

-

Nodule Counting:

Phenoloxidase (PO) Activity Assay

Protocol:

-

Hemolymph Collection:

-

Collect hemolymph as described in the nodulation assay protocol, into a tube on ice.

-

-

Sample Preparation:

-

Centrifuge the hemolymph at a low speed to pellet the hemocytes.

-

Collect the supernatant (plasma) for the PO activity assay.

-

-

Enzyme Assay:

-

In a 96-well microplate, add a small volume of the plasma sample.

-

Initiate the reaction by adding a solution of L-DOPA (L-3,4-dihydroxyphenylalanine), the substrate for phenoloxidase.

-

Measure the increase in absorbance at 490 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the PO activity.[2][3][22][23][24][25]

-

RNA Interference (RNAi) for Silencing Eicosanoid Pathway Genes

Protocol:

-

dsRNA Synthesis:

-

Amplify a gene-specific fragment (typically 300-500 bp) of the target gene (e.g., PGE2 synthase) from cDNA using PCR with primers containing T7 promoter sequences at their 5' ends.

-

Use an in vitro transcription kit to synthesize double-stranded RNA (dsRNA) from the PCR product.

-

Purify and quantify the dsRNA.

-

-

dsRNA Injection:

-

Inject a specific amount of the purified dsRNA into the hemocoel of the insect larvae or adults.

-

Use a control dsRNA (e.g., targeting a non-insect gene like GFP) for comparison.

-

-

Gene Silencing Verification:

-

After a suitable incubation period (typically 2-4 days), dissect relevant tissues (e.g., fat body, hemocytes).

-

Extract total RNA and synthesize cDNA.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the transcript levels of the target gene, normalized to a stable reference gene. A significant reduction in the target gene's mRNA level in the dsRNA-treated group compared to the control group confirms successful gene silencing.[1][5][26][27][28][29][30]

-

Conclusion and Future Directions

Eicosanoids are indispensable signaling molecules in insects, governing critical aspects of their immunity and reproduction. The elucidation of the insect-specific eicosanoid biosynthetic pathways and the downstream signaling cascades offers a wealth of potential targets for the development of next-generation insecticides with high specificity and reduced off-target effects. Future research should focus on the detailed characterization of the receptors that mediate eicosanoid actions in different insect tissues and the further exploration of the cross-talk between eicosanoid signaling and other physiological pathways. A deeper understanding of these intricate molecular interactions will undoubtedly pave the way for innovative and sustainable approaches to insect pest management and provide further insights into the evolution of signaling pathways in the animal kingdom.

References

- 1. An Insect Prostaglandin E2 Synthase Acts in Immunity and Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of phenol oxidase activity in insect hemolymph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An Insect Prostaglandin E2 Synthase Acts in Immunity and Reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitric oxide mediates antimicrobial peptide gene expression by activating eicosanoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Eicosanoids mediate nodulation reactions to bacterial infections in adults of two 17-year periodical cicadas, Magicicada septendecim and M. cassini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Eicosanoids act in nodulation reactions to bacterial infections in new" by Jon C. Bedick, Hasan Tunaz et al. [digitalcommons.unl.edu]

- 10. pnas.org [pnas.org]

- 11. Eicosanoid Signaling in Insect Immunology: New Genes and Unresolved Issues | MDPI [mdpi.com]

- 12. Nitric oxide mediates antimicrobial peptide gene expression by activating eicosanoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitric oxide mediates antimicrobial peptide gene expression by activating eicosanoid signaling | PLOS One [journals.plos.org]

- 14. pnas.org [pnas.org]

- 15. texilajournal.com [texilajournal.com]

- 16. Should I or Should I Not? The Effects of Prostaglandin E2 on Mate-Search behavior, in Female Crickets, Acheta Domesticus | Texila Journal [texilajournal.com]

- 17. diposit.ub.edu [diposit.ub.edu]

- 18. lipidmaps.org [lipidmaps.org]

- 19. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. consensus.app [consensus.app]

- 21. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Increased Phenoloxidase Activity Constitutes the Main Defense Strategy of Trichoplusia ni Larvae against Fungal Entomopathogenic Infections | MDPI [mdpi.com]

- 23. Development of a new method for collecting hemolymph and measuring phenoloxidase activity in Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. discovery.researcher.life [discovery.researcher.life]

- 26. Increased RNAi Efficacy in Spodoptera exigua via the Formulation of dsRNA With Guanylated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Increased RNAi Efficacy in Spodoptera exigua via the Formulation of dsRNA With Guanylated Polymers [frontiersin.org]

- 28. Increased RNAi efficacy in Spodoptera exigua via the formulation of dsRNA with guanylated polymers [biblio.ugent.be]

- 29. researchgate.net [researchgate.net]

- 30. Comparison of strategies for enhancing RNA interference efficiency in Ostrinia nubilalis - PMC [pmc.ncbi.nlm.nih.gov]

Eicosane: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of eicosane (n-C20H42), a long-chain alkane with notable biological activities. This document details its natural occurrences, provides in-depth experimental protocols for its isolation and purification, and explores its known biological functions and potential mechanisms of action.

Natural Sources of this compound

This compound is a naturally occurring saturated hydrocarbon found in a variety of organisms, from plants to microorganisms. Its presence in these organisms suggests diverse biological roles, from structural components of waxes to potential defense compounds.

Plant Kingdom

This compound has been identified as a constituent of various plant species, often found in the epicuticular wax of leaves and stems, as well as in essential oils. Notable plant sources include:

-

Agave attenuata : The leaves of this plant have been found to contain this compound. In one study, this compound constituted 6.02% of the n-hexane fraction of a methanol (B129727) extract of the leaves.

-

Vanilla madagascariensis : this compound is a component of the hydrocarbon fraction of vanilla beans, with one analysis reporting its concentration at 2.2% of this fraction.

-

Barringtonia asiatica : The stem bark of this tree is a known source of this compound.

-

Drosera indica L. and Echium amoenum L. : These medicinal plants have also been reported to contain this compound.

Microbial Sources

Microorganisms, particularly certain species of bacteria and fungi, are significant producers of a wide array of secondary metabolites, including this compound.

-

Streptomyces sp. : Various strains of this genus of bacteria, known for their prolific production of antibiotics and other bioactive compounds, have been shown to produce this compound. It has been isolated from fermentation broths of different Streptomyces species.

-

Phomopsis sp. : This endophytic fungus is another microbial source of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The specific methodologies can be adapted based on the source material and the desired purity of the final product.

Extraction Methodologies

The initial step in isolating this compound is to extract it from the source material using an appropriate solvent. Given that this compound is a nonpolar alkane, nonpolar solvents are most effective.

Table 1: Summary of Extraction Methods for this compound from Natural Sources

| Natural Source | Plant/Microbe Part | Extraction Solvent(s) | Extraction Method | Reference(s) |

| Barringtonia asiatica | Stem Bark | Dichloromethane (B109758), Hexane (B92381) | Soaking, Maceration | |

| Streptomyces sp. | Fermentation Broth | Ethyl Acetate (B1210297) | Liquid-Liquid Extraction | |

| Agave attenuata | Leaves | Methanol followed by n-Hexane | Soxhlet or Maceration | |

| Vanilla madagascariensis | Beans | Not specified | Not specified |

-

Preparation of Plant Material : Air-dry the stem bark of Barringtonia asiatica at room temperature until brittle. Grind the dried bark into a fine powder using a mechanical grinder.

-

Maceration :

-

Soak the powdered bark in dichloromethane in a large glass container at a 1:3 (w/v) ratio.

-

Allow the mixture to stand for 3-5 days at room temperature with occasional agitation.

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Repeat the extraction process with fresh dichloromethane to ensure complete extraction.

-

-

Solvent Evaporation : Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Fractionation (Optional) : The crude dichloromethane extract can be further fractionated by liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate) to separate compounds based on their polarity.

-

Fermentation : Culture the selected Streptomyces strain in a suitable liquid medium (e.g., starch casein broth) under optimal conditions for secondary metabolite production (typically 5-7 days at 28-30°C with shaking).

-

Separation of Biomass : Centrifuge the fermentation broth at 5,000-10,000 x g for 15-20 minutes to pellet the bacterial cells. The supernatant contains the secreted secondary metabolites.

-

Liquid-Liquid Extraction :

-

Transfer the supernatant to a separatory funnel.

-

Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.

-

Allow the layers to separate and collect the upper ethyl acetate layer.

-

Repeat the extraction twice more with fresh ethyl acetate.

-

-

Concentration : Combine the ethyl acetate extracts and evaporate the solvent using a rotary evaporator to obtain the crude extract.

Caption: General workflow for the isolation and identification of this compound from natural sources.

Chromatographic Purification

Column chromatography is the most common method for purifying this compound from crude extracts. Silica gel is typically used as the stationary phase due to its ability to separate compounds based on polarity. Since this compound is a nonpolar alkane, it will elute early from the column when a nonpolar mobile phase is used.

-

Column Preparation :

-

Select a glass column of appropriate size (e.g., 50 cm length, 2-3 cm diameter).

-

Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.

-

Add a thin layer of sand (approximately 0.5-1 cm) on top of the plug.

-

Prepare a slurry of silica gel (60-120 mesh) in a nonpolar solvent such as hexane.

-

Pour the slurry into the column and allow the silica gel to pack under gravity, continuously tapping the column gently to ensure even packing and remove air bubbles.

-

Add another layer of sand on top of the packed silica gel.

-

Wash the column with the starting mobile phase until the packing is stable.

-

-

Sample Loading :

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane).

-

Carefully load the sample onto the top of the silica gel bed.

-

-

Elution :

-

Begin elution with a nonpolar solvent (e.g., 100% hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. For this compound, a low polarity mobile phase, such as hexane with a small percentage of ethyl acetate (e.g., 9:1 hexane:ethyl acetate), is often sufficient.

-

Collect fractions of the eluate in separate test tubes.

-

-

Fraction Analysis :

-

Monitor the separation by spotting the collected fractions on Thin Layer Chromatography (TLC) plates and visualizing the spots under UV light (if applicable) or by using a staining reagent.

-

Combine the fractions that contain the purified this compound.

-

Evaporate the solvent to obtain the isolated compound.

-

Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound.

-

Sample Preparation : Dissolve a small amount of the purified sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

GC-MS Parameters :

-

Gas Chromatograph : Agilent 6890 or similar.

-

Column : HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature : 250°C.

-

Oven Temperature Program :

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 280°C at a rate of 10°C/min.

-

Hold at 280°C for 5-10 minutes.

-

-

Mass Spectrometer :

-

Ionization Mode : Electron Impact (EI) at 70 eV.

-

Mass Range : m/z 40-600.

-

Ion Source Temperature : 230°C.

-

Quadrupole Temperature : 150°C.

-

-

-

Data Analysis :

-

Identify this compound by comparing its mass spectrum and retention time with those of a known standard and with spectral libraries (e.g., NIST, Wiley). The mass spectrum of this compound will show a characteristic fragmentation pattern for a long-chain alkane.

-

Quantify the amount of this compound by creating a calibration curve with known concentrations of an this compound standard.

-

Biological Activities and Potential Mechanisms of Action

While alkanes are generally considered to be biochemically inert, recent studies have revealed that this compound possesses notable biological activities, including anti-inflammatory and antimicrobial properties.

Table 2: Summary of Reported Biological Activities of this compound

| Biological Activity | Model System | Observed Effect | Potential Mechanism | Reference(s) |

| Anti-inflammatory | In vitro (glutamate-induced cell damage) and in vivo (mouse glaucoma model) | Attenuation of cell damage and protection of retinal ganglion cells. | Antioxidant properties; modulation of L-arginine and L-carnitine metabolism. | |

| Antifungal | In vitro (various phytopathogenic fungi) | Inhibition of radial growth, damaged hyphae, and collapsed spores. | Disruption of cell membrane integrity. | |

| Antimicrobial | In vitro (various bacteria) | Inhibition of bacterial growth. | Disruption of cell membrane integrity. |

Anti-inflammatory Activity

This compound has demonstrated significant neuroprotective and anti-inflammatory effects in models of glutamate-induced cell damage and glaucoma. The proposed mechanism for these effects involves its antioxidant properties and its ability to modulate the metabolism of L-arginine and L-carnitine, which are important molecules in cellular energy metabolism and protection against oxidative stress.

Antimicrobial and Antifungal Activity

This compound has been shown to inhibit the growth of various pathogenic fungi and bacteria. The primary mechanism of action for its antimicrobial effects is believed to be the disruption of the microbial cell membrane. As a long-chain alkane, this compound can intercalate into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Caption: Proposed mechanism of this compound's antimicrobial activity via cell membrane disruption.

Conclusion

This compound, a long-chain alkane found in various natural sources, is emerging as a bioactive compound with promising anti-inflammatory and antimicrobial properties. This guide has provided a detailed overview of its natural occurrences and comprehensive protocols for its isolation, purification, and identification. The elucidation of its biological activities and mechanisms of action opens avenues for further research into its potential applications in the pharmaceutical and drug development industries. Further studies are warranted to fully explore the therapeutic potential of this compound and to optimize its production from natural or synthetic sources.

Toxicological Profile of Eicosane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosane (C20H42) is a long-chain aliphatic hydrocarbon with applications in various industrial sectors, including cosmetics and lubricants. While generally considered to have low systemic toxicity, understanding its complete toxicological profile is crucial for risk assessment and ensuring occupational and consumer safety. This technical guide provides a comprehensive overview of the existing toxicological data on this compound, detailing acute and subchronic toxicity, irritation potential, and genotoxicity. It includes detailed experimental protocols for key toxicological assays and explores the potential mechanisms of action, focusing on membrane integrity and oxidative stress. Visual diagrams are provided to illustrate experimental workflows and a plausible signaling pathway for hydrocarbon-induced toxicity.

Acute Toxicity

Acute toxicity studies assess the potential for adverse health effects from a single, short-term exposure to a substance. For this compound, the data consistently indicates a low order of acute toxicity across oral, dermal, and inhalation routes of exposure.

Data Presentation: Acute Toxicity of this compound

| Endpoint | Species | Route | Value | Test Guideline | Reference |

| LD50 | Rat | Oral | > 5000 mg/kg bw | OECD 401 | [1][2] |

| LD50 | Rabbit | Dermal | > 3160 mg/kg bw | OECD 402 | [1][2] |

| LC50 | Rat | Inhalation | > 5991 mg/m³ (4h) | OECD 403 | [1][2] |

| LD50 (Predicted) | - | Oral | 6172 mg/kg | In silico (ProTox-II) | [3] |

LD50: Lethal Dose, 50% - the dose required to kill half the members of a tested population. LC50: Lethal Concentration, 50% - the concentration of a chemical in the air that kills 50% of the test animals during the observation period. bw: body weight.

Irritation and Sensitization

Skin and Eye Irritation

Studies on the irritation potential of this compound have yielded somewhat varied results, though it is generally considered to be a mild irritant. Some safety data sheets classify it as irritating to the eyes, respiratory system, and skin[4], while others report no irritant effect[5].

A study conducted according to OECD Guideline 404 in rabbits showed minimal skin irritation, with an erythema/eschar score of 0.3 and an oedema score of 0.2[2]. For eye irritation, a study following OECD Guideline 405 in rabbit eyes reported a cornea opacity of 0.0, iris lesion of 0.0, redness of the conjunctivae of 0.7, and oedema of the conjunctivae of 0.0[2].

Skin Sensitization

This compound is not considered to be a skin sensitizer[6].

Repeated Dose Toxicity

Information on the repeated-dose toxicity of this compound is limited. However, a 90-day oral toxicity study on henthis compound (B133394) (C21H44), a structurally similar long-chain alkane, established a No-Observed-Adverse-Effect Level (NOAEL) of over 500 mg/kg body weight per day in rats[7]. Long-term exposure to high concentrations of this compound dust may lead to changes in lung function, a condition known as pneumoconiosis[8].

Genotoxicity and Carcinogenicity

Genotoxicity

This compound is generally not considered to be genotoxic. An in silico analysis using the ProTox-II webserver predicted this compound to be inactive for both mutagenicity and cytotoxicity[3]. Standard genotoxicity tests include the Ames test, in vitro chromosomal aberration assay, and the in vivo micronucleus test.

Carcinogenicity

There is no evidence to suggest that this compound is carcinogenic. It is not listed as a carcinogen by major regulatory agencies[1][5].

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments relevant to the assessment of this compound.

Acute Oral Toxicity (OECD 401)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animal: Typically the rat (both sexes).

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

A limit test is often performed first at a high dose level (e.g., 5000 mg/kg). If no mortality or significant toxicity is observed, no further testing is required.

-

If toxicity is observed, a full study with multiple dose groups is conducted to determine the LD50.

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

A gross necropsy is performed on all animals at the end of the study.

-

Acute Dermal Toxicity (OECD 402)

-

Objective: To determine the acute toxicity of a substance applied to the skin.

-

Test Animal: Typically the rat or rabbit.

-

Procedure:

-

The fur is clipped from the dorsal area of the trunk of the test animals.

-

The test substance is applied to an area of not less than 10% of the body surface.

-

The application site is covered with a porous gauze dressing for a 24-hour exposure period.

-

A limit test is often performed at a dose of 2000 mg/kg.

-

Observations for mortality and clinical signs are made for at least 14 days.

-

Body weights are recorded weekly.

-

A gross necropsy is performed on all animals.

-

Acute Inhalation Toxicity (OECD 403)

-

Objective: To determine the acute toxicity of a substance via inhalation.

-

Test Animal: Typically the rat.

-

Procedure:

-

Animals are placed in exposure chambers.

-

The test substance is administered as a gas, vapor, or aerosol at a specified concentration for a fixed period (usually 4 hours).

-

A limit concentration (e.g., 5 mg/L for aerosols) may be tested first.

-

If toxicity is observed, multiple concentration groups are used to determine the LC50.

-

Animals are observed for at least 14 days for signs of toxicity and mortality.

-

Body weights are recorded, and a gross necropsy is performed.

-

In Vitro Cytotoxicity: LDH Release Assay

-

Objective: To assess cell membrane damage by measuring the release of lactate (B86563) dehydrogenase (LDH).

-

Method:

-

Cells are seeded in a 96-well plate and allowed to adhere.

-

Cells are treated with various concentrations of the test substance.

-

After the incubation period, an aliquot of the cell culture supernatant is transferred to a new plate.

-